
Englitazone sodium
Übersicht
Beschreibung
Englitazone sodium is a hypoglycemic agent belonging to the thiazolidinedione class. It is primarily used for its insulin-sensitizing properties, making it a potential therapeutic agent for managing type 2 diabetes mellitus . The compound’s chemical formula is C20H19NNaO3S, and it has a molar mass of 375.42 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Englitazon-Natrium kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten beinhaltet. Eine übliche Methode beinhaltet die Halogencyclisierung von 2-Alkenylphenolen und Enaminen unter Verwendung chiraler Amidophosphat-Katalysatoren und Halogen-Lewis-Säuren . Dieser Prozess führt zur Bildung von chiralen halogenierten Chromanen, die weiter zu Englitazon-Natrium umgewandelt werden können.
Industrielle Produktionsverfahren: Die industrielle Produktion von Englitazon-Natrium beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung fortschrittlicher katalytischer Systeme und kontinuierlicher Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen: Englitazon-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Englitazon-Natrium kann oxidiert werden, um die entsprechenden Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Englitazon-Natrium in seine reduzierten Formen, wie z. B. Thiole, umwandeln.
Substitution: Englitazon-Natrium kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Natriumion durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Halogenide und Alkoxide werden häufig bei Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Ion Channel Modulation
Research indicates that englitazone sodium also affects ion channel activity. A study demonstrated that englitazone inhibits ATP-sensitive potassium (KATP) channels and calcium-activated non-selective cation (NSCa) channels in insulin-secreting cells. The inhibition of these channels contributes to its antidiabetic effects by promoting insulin secretion under specific conditions .
Diabetes Management
This compound has been primarily studied for its efficacy in managing T2DM. Clinical trials have shown that it improves glycemic control by reducing fasting plasma glucose levels and hemoglobin A1c (HbA1c) levels. In one study, englitazone administration resulted in significant improvements in glucose tolerance and increased adiponectin levels, a marker associated with enhanced insulin sensitivity .
Cardiovascular Benefits
Recent studies suggest that englitazone may also confer cardiovascular benefits. Thiazolidinediones, including englitazone, have been associated with reduced risks of heart failure and improved cardiovascular outcomes in diabetic patients . This is particularly relevant given the high prevalence of cardiovascular disease among individuals with diabetes.
Efficacy in Specific Populations
A clinical study focusing on early IgA nephropathy patients indicated that treatment with this compound led to reduced urinary protein levels and stabilized renal function. These findings suggest potential renal protective effects, which could be beneficial for diabetic patients at risk for nephropathy .
Comparative Studies
Comparative studies involving this compound and other antidiabetic agents highlight its unique pharmacological profile. For instance, when compared to sodium-glucose co-transporter-2 (SGLT2) inhibitors, englitazone demonstrated distinct mechanisms of action without overlapping pathways, making it a suitable candidate for combination therapies .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties that support its clinical use. It is well-absorbed following oral administration, with peak plasma concentrations typically reached within a few hours. The safety profile appears acceptable, with common side effects being manageable and not significantly impacting patient adherence to therapy .
Data Summary Table
Wirkmechanismus
Englitazone sodium exerts its effects by acting as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity, leading to improved glucose uptake and utilization in peripheral tissues. Additionally, it inhibits ATP-sensitive potassium channels and calcium-activated non-selective cation channels, contributing to its hypoglycemic effects .
Vergleich Mit ähnlichen Verbindungen
Englitazon-Natrium gehört zur Klasse der Thiazolidindione, zu der auch mehrere andere Verbindungen mit ähnlichen Eigenschaften gehören. Einige dieser Verbindungen sind:
- Ciglitazon
- Darglitazon
- Netoglitazon
- Troglitazon
- Rivoglitazon
- Pioglitazon
- Lobeglitazon
- Rosiglitazon
Einzigartigkeit: Englitazon-Natrium ist in seiner spezifischen Molekülstruktur einzigartig, die zu seinem besonderen pharmakologischen Profil beiträgt. Im Vergleich zu anderen Thiazolidindionen hat es unterschiedliche Bindungsaffinitäten und Aktivierungspotenziale für PPARγ gezeigt, was zu Unterschieden in seiner therapeutischen Wirksamkeit und seinem Nebenwirkungsprofil führt .
Biologische Aktivität
Englitazone sodium, the sodium salt form of englitazone, belongs to the thiazolidinedione class of antidiabetic agents. This compound has garnered attention for its significant biological activity, particularly in the management of diabetes mellitus. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily functions as an antihyperglycemic agent . It enhances insulin sensitivity and glucose metabolism through several mechanisms:
- PPAR Activation : this compound acts as a selective agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-gamma. This activation promotes the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .
- Adiponectin Modulation : The compound has been shown to increase adiponectin levels in adipose tissue, which is critical for improving insulin sensitivity. Studies indicate that this compound treatment leads to a reduction in serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), enhancing insulin signaling pathways .
- Ion Channel Interaction : this compound also modulates ion channel activity, which may have implications for cardiovascular health and metabolic regulation.
Therapeutic Applications
This compound is primarily utilized in the treatment of type 2 diabetes mellitus due to its antihyperglycemic properties. Its applications extend beyond glucose regulation:
- Cardiovascular Health : Preliminary studies suggest potential benefits in cardiovascular disease management due to its effects on ion channels and lipid profiles.
- Metabolic Disorders : Given its ability to enhance insulin sensitivity and modulate adipokines like adiponectin, this compound may be beneficial in treating various metabolic disorders associated with obesity and insulin resistance .
Comparative Analysis with Other Thiazolidinediones
This compound shares structural similarities with other thiazolidinediones such as rosiglitazone and pioglitazone. The following table summarizes their characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Englitazone | C_{19}H_{20}N_{2}O_{3}S | Selective PPAR-gamma agonist; favorable adiponectin modulation |
Rosiglitazone | C_{20}H_{21}N_{3}O_{3}S | Strong PPAR-gamma agonist; associated with cardiovascular risks |
Pioglitazone | C_{19}H_{20}N_{2}O_{3}S | Better safety profile; effective in reducing insulin resistance |
This compound's unique mechanism of action on ion channels and its favorable effects on adiponectin levels may offer advantages over other compounds in treating metabolic disorders associated with diabetes.
Case Studies and Research Findings
- Insulin Sensitivity Improvement : In a study involving pregnant rats, this compound was shown to improve glucose tolerance significantly. The treatment resulted in increased adiponectin levels while reducing IRS-1 serine phosphorylation, indicating enhanced insulin sensitivity .
- Cardiac Effects : Research indicates that thiazolidinediones, including this compound, can block cardiac K_ATP channels at clinically relevant doses. This action raises concerns about potential arrhythmogenic effects during ischemic conditions .
- Hypoglycemic Activity : In controlled experiments, this compound demonstrated substantial hypoglycemic effects when administered at dosages comparable to other antidiabetic agents, reinforcing its potential as an effective treatment option for diabetes management .
Eigenschaften
CAS-Nummer |
109229-57-4 |
---|---|
Molekularformel |
C20H18NNaO3S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1 |
InChI-Schlüssel |
JQWYNJRCVYGLMO-GPPXSFHXSA-M |
SMILES |
C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+] |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Englitazone sodium; ENGLITAZONE SODIUM; Englitazone sodium (USAN); Englitazone sodium [USAN]; CP-72467-2; CP-72,467-2; D03996. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.